1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid

Descripción general

Descripción

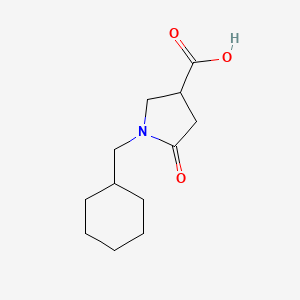

1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid, commonly known as CPCC, is a pyrrolidine derivative. It has a molecular weight of 225.28 and a molecular formula of C12H19NO3 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid is represented by the SMILES notation: C1CCC(CC1)CN2CC(CC2=O)C(=O)O . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid include a molecular weight of 225.28 g/mol and a molecular formula of C12H19NO3 . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Spectroscopic Properties and Quantum Mechanical Study

The compound 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid has been subject to spectroscopic and quantum mechanical studies. Devi, Bishnoi, and Fatma (2020) investigated the compound using FT-IR, NMR, and UV techniques alongside quantum chemical methods at different levels of theory. The study delved into various properties, including Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability, providing a comprehensive insight into the compound's physical and chemical characteristics (Devi, Bishnoi & Fatma, 2020).

Synthesis and Chemical Properties

In the realm of chemical synthesis, Medjahdi et al. (2009) explored the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines. Depending on the reaction conditions, this process resulted in the formation of azetidine-2-carboxylic acids in high yields, indicating the compound's potential as a precursor in various synthetic pathways (Medjahdi et al., 2009).

Cocrystallization Studies

Cocrystallization studies involving similar compounds have been documented. For instance, Bhogala and Nangia (2003) reported the cocrystallization of cis,cis-1,3,5-Cyclohexanetricarboxylic acid with various bipyridine bases, leading to the formation of molecular complexes with intriguing hydrogen bond networks. This research offers valuable insights into the potential intermolecular interactions and structural configurations that compounds like 1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid might exhibit in crystalline forms (Bhogala & Nangia, 2003).

Propiedades

IUPAC Name |

1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKQUGUDMBOQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylmethyl-5-oxo-pyrrolidine-3-carboxylic acid | |

CAS RN |

304859-16-3 | |

| Record name | 1-(Cyclohexylmethyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304859-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035166.png)

![5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035168.png)

![[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate](/img/structure/B3035169.png)

![Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B3035170.png)

![2-({[2-(4-chlorophenyl)-2-cyanoethylidene]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B3035172.png)

![[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3035174.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B3035179.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]-1-ethanol](/img/structure/B3035181.png)

![1-(2,6-Dimethylmorpholino)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B3035184.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035185.png)

![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3035188.png)